6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Overview
Description
6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Studies
Quinoline derivatives have been synthesized and their photophysical behaviors investigated in solvents of different polarities. These studies showed that the emission properties of compounds depend on solvent polarity, with dual emissions observed in synthesized fluorophores. This research provides insights into the design of new materials for optical applications, highlighting the thermal stability and photophysical properties of quinoline compounds (Padalkar & Sekar, 2014).
Synthesis and Bioactivity
A novel synthesis approach for fluorine-bearing quinoline-4-carboxylic acids demonstrated their potential as amylolytic agents against Aspergillus fungi. This showcases the versatility of quinoline derivatives in developing new antimicrobial agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Anticancer Research
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activities against various carcinoma cell lines. These compounds showed significant anticancer activity, with certain derivatives exhibiting potent effects. This research contributes to the development of novel anticancer agents by exploring the therapeutic potential of quinoline derivatives (Bhatt, Agrawal, & Patel, 2015).
Properties
IUPAC Name |
6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-4-3-5-13(8-11)17-10-15(18(20)21)14-9-12(2)6-7-16(14)19-17/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZEUFDNJSZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397575 | |
Record name | 6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438216-68-3 | |
Record name | 6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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